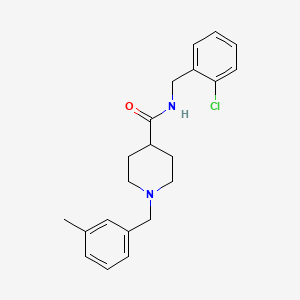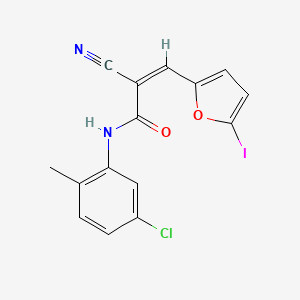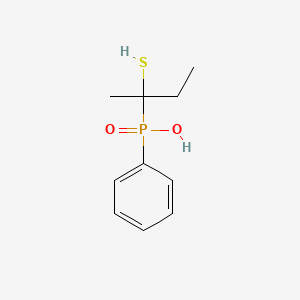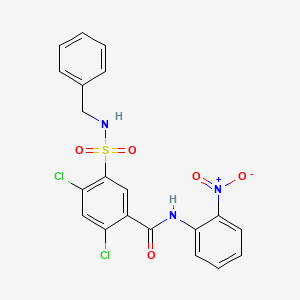![molecular formula C19H22Br2N2O3 B5019212 1-[Bis-(2-hydroxy-ethyl)-amino]-3-(3,6-dibromo-carbazol-9-yl)-propan-2-ol](/img/structure/B5019212.png)
1-[Bis-(2-hydroxy-ethyl)-amino]-3-(3,6-dibromo-carbazol-9-yl)-propan-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[Bis-(2-hydroxy-ethyl)-amino]-3-(3,6-dibromo-carbazol-9-yl)-propan-2-ol is a complex organic compound with a unique structure that combines a carbazole moiety with a bis-(2-hydroxy-ethyl)-amino group
準備方法
The synthesis of 1-[Bis-(2-hydroxy-ethyl)-amino]-3-(3,6-dibromo-carbazol-9-yl)-propan-2-ol typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Carbazole Moiety: The carbazole core is synthesized through a series of reactions, often starting with the cyclization of an appropriate precursor.
Bromination: The carbazole is then brominated at the 3 and 6 positions using bromine or a brominating agent under controlled conditions.
Attachment of the Bis-(2-hydroxy-ethyl)-amino Group: The final step involves the nucleophilic substitution reaction where the bis-(2-hydroxy-ethyl)-amino group is introduced to the brominated carbazole.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using automated systems and large-scale reactors.
化学反応の分析
1-[Bis-(2-hydroxy-ethyl)-amino]-3-(3,6-dibromo-carbazol-9-yl)-propan-2-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atoms in the carbazole moiety can be substituted with other groups using nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
1-[Bis-(2-hydroxy-ethyl)-amino]-3-(3,6-dibromo-carbazol-9-yl)-propan-2-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers and infectious diseases.
Industry: It is used in the development of advanced materials, such as polymers and dyes, due to its unique structural properties.
作用機序
The mechanism of action of 1-[Bis-(2-hydroxy-ethyl)-amino]-3-(3,6-dibromo-carbazol-9-yl)-propan-2-ol involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
類似化合物との比較
1-[Bis-(2-hydroxy-ethyl)-amino]-3-(3,6-dibromo-carbazol-9-yl)-propan-2-ol can be compared with other similar compounds, such as:
1-[Bis-(2-hydroxy-ethyl)-amino]-3-carbazol-9-yl-propan-2-ol: Lacks the bromine atoms, leading to different reactivity and applications.
1-[Bis-(2-hydroxy-ethyl)-amino]-3-(3,6-dichloro-carbazol-9-yl)-propan-2-ol:
特性
IUPAC Name |
1-[bis(2-hydroxyethyl)amino]-3-(3,6-dibromocarbazol-9-yl)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22Br2N2O3/c20-13-1-3-18-16(9-13)17-10-14(21)2-4-19(17)23(18)12-15(26)11-22(5-7-24)6-8-25/h1-4,9-10,15,24-26H,5-8,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCHVBMYVHVSEJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C3=C(N2CC(CN(CCO)CCO)O)C=CC(=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22Br2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(3aS*,5S*,9aS*)-5-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-2-(3-methoxybenzyl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B5019144.png)
![4-methyl-7-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-2H-chromen-2-one](/img/structure/B5019150.png)
METHANONE](/img/structure/B5019158.png)

![ethyl [4-({[2-(5-propyl-3-isoxazolyl)-1-pyrrolidinyl]carbonyl}amino)phenyl]acetate](/img/structure/B5019170.png)

![N,N-dimethyl-2-{3-[4'-(methylsulfonyl)-3-biphenylyl]-1H-pyrazol-1-yl}ethanamine](/img/structure/B5019188.png)
![3-(1,3-benzodioxol-5-yl)-5-(methoxyacetyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B5019199.png)
![3-{[(1-methyl-2-phenylethyl)amino]methylene}-2,5-pyrrolidinedione](/img/structure/B5019207.png)

![1-[3-(2-hydroxy-3-morpholin-4-ylpropoxy)phenoxy]-3-morpholin-4-ylpropan-2-ol](/img/structure/B5019227.png)
![1,8,8-trimethyl-3-(1,3-thiazol-2-yl)-3-azabicyclo[3.2.1]octane-2,4-dione](/img/structure/B5019235.png)

![[1-[(5-Bromo-2,4-dimethoxyphenyl)methyl]piperidin-2-yl]methanol](/img/structure/B5019250.png)
